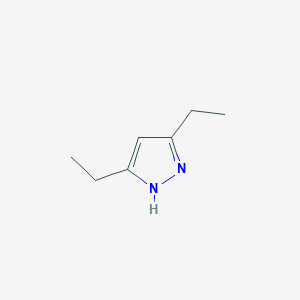

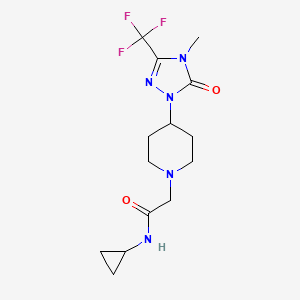

![molecular formula C10H11N3O2S2 B3004020 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 733030-98-3](/img/structure/B3004020.png)

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a thiophene group, an ethyl group, and a sulfanyl acetic acid moiety attached to the triazole ring. The interest in such compounds arises from their potential biological activities and their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the formation of the triazole core followed by functionalization at various positions on the ring. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines and isothiocyanates, followed by treatment with t-BuOK–DMSO and alkyl 2-bromoacetates, resulting in the formation of a pyrrole nucleus from the initial thiophene core at elevated temperatures . Although the specific synthesis of the compound is not detailed, similar methodologies could be applied, adjusting the starting materials and reaction conditions to incorporate the ethyl and thiophen-2-yl substituents.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups. The presence of substituents can significantly influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets. The study of acid-base properties of similar compounds has shown that the nature and position of substituents can affect the acidity of the molecule, as evidenced by the determination of pKa constants through potentiometric titration .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including cyclization, addition, and substitution reactions, depending on the functional groups present. For example, 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives can be synthesized through reactions involving Michael addition and spontaneous cyclization . These reactions are influenced by the substituents on the triazole ring and the reaction conditions, such as temperature and the presence of catalysts or bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The ionization constants (pKa) of these compounds are indicative of their acidic properties and can be influenced by the substituents on the triazole ring and the degree of sulfur atom oxidation . These properties are important for understanding the compound's behavior in different pH environments, which is crucial for its potential oral bioavailability and absorption in the gastrointestinal tract.

科学的研究の応用

Chemical Properties and Synthesis

Research on 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its derivatives has explored their synthesis and chemical properties. Esters of this compound have been synthesized and their physical-chemical properties studied. These derivatives show potential as intermediates for further chemical synthesis, including amides, hydrazides, and bicyclic structures (Salionov, 2015).

Biological Activities

1,2,4-Triazole derivatives, including those containing the thiophene ring, have been studied for various biological activities. They have exhibited properties such as antimicrobial, antifungal, and anti-inflammatory effects. For example, certain 1,2,4-triazole derivatives demonstrated antimicrobial and antifungal activities in tests against various microorganisms (Demirbas et al., 2004).

Pharmacological Applications

These compounds have also been investigated for potential pharmacological applications. Some derivatives have shown effects on the central nervous system (CNS) in animal models, suggesting their possible use in developing CNS-related therapeutic agents (Maliszewska-Guz et al., 2005).

作用機序

Target of Action

Compounds with similar structures, such as thiazoles and thiophenes, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological targets, including enzymes, receptors, and ion channels, leading to diverse pharmacological effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.

Biochemical Pathways

For instance, thiazoles and thiophenes have been shown to affect pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis . The modulation of these pathways can lead to downstream effects such as reduced inflammation, increased antioxidant activity, inhibition of cell proliferation, and induction of apoptosis.

Pharmacokinetics

Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might have good absorption and distribution profiles due to its lipophilic nature . The metabolism and excretion of this compound would depend on various factors such as the presence of metabolic enzymes and transporters in the body.

Result of Action

Based on its structural similarity to thiazoles and thiophenes, it can be inferred that it might exert various biological effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

特性

IUPAC Name |

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-2-13-9(7-4-3-5-16-7)11-12-10(13)17-6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOECDIDOUCEWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)

![3-Chloro-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3003957.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)